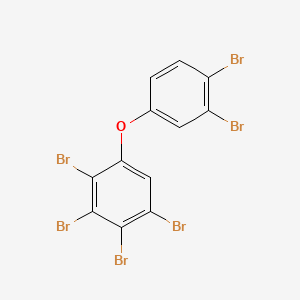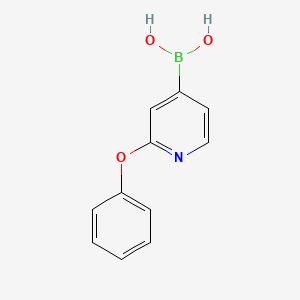
2-Phenoxypyridine-4-boronic acid
Descripción general
Descripción
2-Phenoxypyridine-4-boronic acid is a chemical compound with the CAS Number: 1451393-41-1 . Its IUPAC name is (2-phenoxypyridin-4-yl)boronic acid . It has a molecular weight of 215.02 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Phenoxypyridine-4-boronic acid is 1S/C11H10BNO3/c14-12(15)9-6-7-13-11(8-9)16-10-4-2-1-3-5-10/h1-8,14-15H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Phenoxypyridine-4-boronic acid is a solid at room temperature . The compound should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Sensing Applications
Boronic acids, including compounds like 2-Phenoxypyridine-4-boronic acid , are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This property is particularly useful in various sensing applications, which can be either homogeneous assays or heterogeneous detection systems .
Research and Development
In the realm of research, 2-Phenoxypyridine-4-boronic acid is likely used in the development of new chemical entities. Its structure suggests potential utility in the synthesis of complex organic molecules, which could be pivotal in pharmaceutical research and material sciences .
Analytical Chemistry
The compound’s boronic acid group may be exploited in analytical chemistry for chromatography and mass spectrometry. It could serve as a reagent or a standard in quantitative analysis or in the purification process of various biochemicals .
Biopharma Production
Given its chemical properties, 2-Phenoxypyridine-4-boronic acid might be involved in biopharmaceutical production. It could play a role in the synthesis of drug candidates or in the modification of biological molecules to enhance their therapeutic properties .
Controlled Environment Applications
In controlled environment settings, such as cleanrooms, 2-Phenoxypyridine-4-boronic acid could be used in protocols that require highly pure reagents for sensitive experiments, ensuring minimal contamination and interference with the processes .
Mecanismo De Acción
Target of Action
Boronic acids, including 2-phenoxypyridine-4-boronic acid, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the primary target of 2-Phenoxypyridine-4-boronic acid could be the palladium catalyst in this reaction.
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 2-Phenoxypyridine-4-boronic acid interacts with the palladium catalyst through a process called transmetalation . In this process, the boronic acid transfers an organic group to the palladium catalyst . This interaction results in the formation of a new carbon–carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 2-Phenoxypyridine-4-boronic acid participates, is a key step in many synthetic pathways . The reaction allows for the formation of complex organic compounds from simpler precursors . The downstream effects of this reaction depend on the specific synthetic pathway in which it is used.
Pharmacokinetics
It is known that boronic acids are generally stable and readily prepared . These properties could potentially impact the bioavailability of 2-Phenoxypyridine-4-boronic acid.
Result of Action
The primary result of the action of 2-Phenoxypyridine-4-boronic acid is the formation of a new carbon–carbon bond in the Suzuki–Miyaura cross-coupling reaction . This reaction enables the synthesis of complex organic compounds from simpler precursors .
Action Environment
The action, efficacy, and stability of 2-Phenoxypyridine-4-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . Therefore, the reaction conditions, such as temperature and pH, could potentially influence the action of 2-Phenoxypyridine-4-boronic acid.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing hands and face thoroughly after handling .
Direcciones Futuras
While specific future directions for 2-Phenoxypyridine-4-boronic acid are not available in the retrieved data, boronic acids and their derivatives are of significant interest in various fields, including medicinal chemistry, materials science, and chemical biology. They are particularly noted for their utility in the Suzuki coupling reaction, a powerful tool for forming carbon-carbon bonds .
Propiedades
IUPAC Name |
(2-phenoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO3/c14-12(15)9-6-7-13-11(8-9)16-10-4-2-1-3-5-10/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMOFUKFFMKMTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)OC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1430191.png)
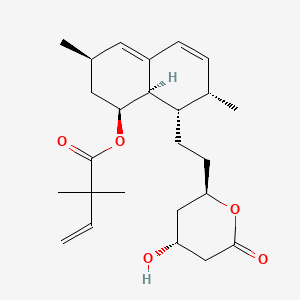
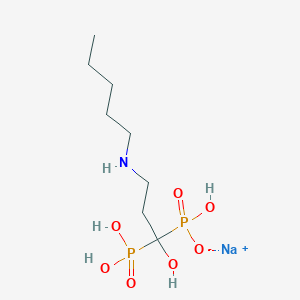
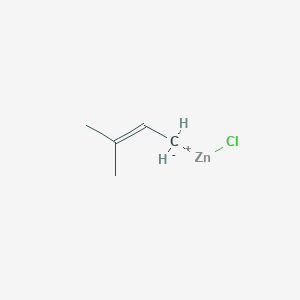
![ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate](/img/structure/B1430198.png)
![2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan](/img/structure/B1430199.png)





